molecular formula C4H6BrF3 B14260534 1-Bromo-1,1,2-trifluoro-2-methylpropane CAS No. 140451-79-2

1-Bromo-1,1,2-trifluoro-2-methylpropane

Cat. No.: B14260534
CAS No.: 140451-79-2
M. Wt: 190.99 g/mol
InChI Key: OMPBXUMQETUVQJ-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2-trifluoro-2-methylpropane is an organic compound with the molecular formula C4H6BrF3. It is a brominated derivative of trifluoromethylpropane, characterized by the presence of bromine and trifluoromethyl groups. This compound is of interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2-trifluoro-2-methylpropane can be synthesized through the bromination of 1,1,2-trifluoro-2-methylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1,2-trifluoro-2-methylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-1,1,2-trifluoro-2-methylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2-trifluoro-2-methylpropane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating substitution and elimination reactions. The trifluoromethyl group influences the compound’s reactivity by stabilizing intermediates and transition states through inductive and hyperconjugative effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-1,1,2-trifluoro-2-methylpropane is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various applications where selective reactivity and stability are required .

Properties

CAS No.

140451-79-2

Molecular Formula

C4H6BrF3

Molecular Weight

190.99 g/mol

IUPAC Name

1-bromo-1,1,2-trifluoro-2-methylpropane

InChI

InChI=1S/C4H6BrF3/c1-3(2,6)4(5,7)8/h1-2H3

InChI Key

OMPBXUMQETUVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)Br)F

Origin of Product

United States

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